molecular formula C32H41NO6 B1661819 (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (R)-2-acetoxy-2-phenylacetate CAS No. 959624-50-1

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (R)-2-acetoxy-2-phenylacetate

Cat. No. B1661819
M. Wt: 535.7
InChI Key: RWBQCFOSBJYVQB-NEJKBCOFSA-N
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Description

Synthesis Analysis

Phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest in phenol synthesis due to the enormous energy consumption of the three-step cumene method in the industry . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .


Molecular Structure Analysis

Phenol-formaldehyde resins were the first completely synthetic polymers to be commercialized . They are made by reacting phenol (an aromatic alcohol derived from benzene) with formaldehyde (a reactive gas derived from methane) .


Chemical Reactions Analysis

Advanced oxidation processes, specifically catalytic wet air oxidation (CWAO), are considered as useful and robust methods for the treatment of refractory organic compounds such as phenol in wastewater .


Physical And Chemical Properties Analysis

Phenol is a major component of phenolic adhesives used in wood products like plywood and oriented strand board (OSB) . Phenolics can also be used in wood preservatives such as creosote .

Safety And Hazards

Phenol can be corrosive to the eyes, skin, and respiratory tract; concentrated solutions have the potential to cause severe burns of the skin and mucus membranes . It is readily and highly absorbed through skin and exposure to concentrated amounts can be harmful to the liver, kidneys, and the central nervous system .

Future Directions

In recent decades, phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest in phenol synthesis due to the enormous energy consumption of the three-step cumene method in the industry . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .

properties

IUPAC Name

(2R)-2-acetyloxy-2-phenylacetic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2.C10H10O4/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;2-6,9H,1H3,(H,12,13)/t20-;9-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBQCFOSBJYVQB-NEJKBCOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.CC(=O)OC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (R)-2-acetoxy-2-phenylacetate

CAS RN

959624-50-1
Record name Benzeneacetic acid, α-(acetyloxy)-, (αR)-, compd. with 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959624-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (R)-2-acetoxy-2-phenylacetate
Reactant of Route 2
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(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (R)-2-acetoxy-2-phenylacetate
Reactant of Route 3
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (R)-2-acetoxy-2-phenylacetate
Reactant of Route 4
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (R)-2-acetoxy-2-phenylacetate
Reactant of Route 5
Reactant of Route 5
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (R)-2-acetoxy-2-phenylacetate
Reactant of Route 6
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (R)-2-acetoxy-2-phenylacetate

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